molecular formula C15H18N4OS B12265318 N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12265318
M. Wt: 302.4 g/mol
InChI Key: NIPDNKLENUCEGK-UHFFFAOYSA-N
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Description

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The thiazolopyridine moiety is known for its biological activity and is often explored in the context of pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thiazolopyridine core through a cyclization reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the cyclopropanecarboxamide group is attached using standard amide coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperidine ring .

Scientific Research Applications

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as a bioactive compound in various assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazolopyridine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18N4OS/c20-14(10-3-4-10)17-11-2-1-7-19(9-11)15-18-12-8-16-6-5-13(12)21-15/h5-6,8,10-11H,1-4,7,9H2,(H,17,20)

InChI Key

NIPDNKLENUCEGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)NC(=O)C4CC4

Origin of Product

United States

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